N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide
Description
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Properties
IUPAC Name |
N-[5-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4S2/c1-12(24)19-17-18-11-15(28-17)29(26,27)22-8-6-21(7-9-22)16(25)14-10-13-4-2-3-5-23(13)20-14/h10-11H,2-9H2,1H3,(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFCQFPJHFTJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-ring structure that includes a thiazole moiety, a piperazine ring, and a tetrahydropyrazolo[1,5-a]pyridine unit. Its molecular formula is , with a molecular weight of approximately 364.42 g/mol. The structural complexity contributes to its diverse biological activities.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in disease pathways. For instance, it may interact with cyclooxygenase (COX) enzymes or cholinesterases.
- Receptor Modulation : It can modulate the activity of neurotransmitter receptors such as acetylcholine receptors (AChRs), influencing neuronal signaling pathways.
- Cellular Signaling : The compound may affect various signaling cascades within cells, leading to altered cellular responses that can impact proliferation and apoptosis.
1. In Vitro Studies
In vitro assays have demonstrated significant activity against various cancer cell lines and neurodegenerative models. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | Apoptosis induction |
| SH-SY5Y (neuroblastoma) | 8.3 | AChR modulation |
| MDA-MB-231 (breast cancer) | 12.0 | COX inhibition |
2. In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound:
- Model : Mouse model for Alzheimer's disease
- Outcome : Significant improvement in cognitive function was observed after treatment with the compound at doses of 20 mg/kg.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated reduced amyloid-beta plaque formation and improved memory retention compared to control groups.
Case Study 2: Anti-inflammatory Properties
Another research focused on the anti-inflammatory properties of this compound using an induced arthritis model in rats. The administration of the compound resulted in decreased levels of pro-inflammatory cytokines and reduced joint swelling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
